molecular formula C20H18N6O7S2 B124150 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide CAS No. 119403-03-1

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

Cat. No. B124150
CAS RN: 119403-03-1
M. Wt: 518.5 g/mol
InChI Key: AYMVIVQKFDDNLC-UHFFFAOYSA-N
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Description

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is a by-product in the preparation of sulfamethoxazole metabolites . It has a molecular formula of C20H18N6O7S2 and a molecular weight of 518.52 .


Molecular Structure Analysis

The molecular structure of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is defined by its molecular formula, C20H18N6O7S2 . The specific structural details are not provided in the available resources.

Scientific Research Applications

Anticancer Properties

NSC665548 exhibits potential as an anticancer agent. Researchers have investigated its effects on tumor cells, particularly in vitro studies. The compound’s mechanism of action involves interfering with cell division and inducing apoptosis (programmed cell death). Further exploration is needed to optimize its efficacy and safety for clinical use .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. NSC665548 has shown anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces tissue damage. Researchers are exploring its potential as a therapeutic agent for inflammatory diseases .

Antibacterial Agent

The compound’s sulfonamide moiety suggests potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. NSC665548 may disrupt bacterial cell membranes or inhibit essential enzymes. However, further studies are necessary to validate its efficacy and safety .

Antioxidant Effects

NSC665548 exhibits antioxidant properties, which are crucial for combating oxidative stress. Oxidative damage contributes to aging, neurodegenerative diseases, and cardiovascular disorders. By scavenging free radicals, this compound may protect cells from oxidative harm. Researchers are studying its potential as a natural antioxidant .

Neuroprotective Potential

The compound’s isoxazolyl group suggests neuroactivity. NSC665548 has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases. It may enhance neuronal survival, reduce inflammation, and promote synaptic plasticity. However, clinical trials are needed to validate its efficacy in humans .

Photodynamic Therapy (PDT)

Photodynamic therapy is a promising approach for cancer treatment. NSC665548 can serve as a photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species that selectively destroy tumor cells. Researchers are optimizing its PDT applications for various cancer types .

properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMVIVQKFDDNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

CAS RN

119403-03-1
Record name Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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